

reactivity of the double bond in 1,5-Dimethylcyclopentene

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Compound of Interest

Compound Name: 1,5-Dimethylcyclopentene

Cat. No.: B093963

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An In-depth Technical Guide to the Reactivity of the Double Bond in **1,5-Dimethylcyclopentene**

Introduction

1,5-Dimethylcyclopentene is an unsaturated alicyclic hydrocarbon featuring a five-membered ring with a carbon-carbon double bond and two methyl substituents on adjacent carbons (C1 and C5).^[1] Its chemical formula is C_7H_{12} and it has a molecular weight of 96.17 g/mol.^{[2][3][4]} The reactivity of this molecule is primarily dictated by the presence of the nucleophilic π -bond, making it a valuable substrate and building block in organic synthesis.^{[2][3]} This guide provides a detailed exploration of the reactivity of the double bond in **1,5-dimethylcyclopentene**, focusing on key reaction mechanisms, experimental considerations, and synthetic applications relevant to researchers in chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **1,5-dimethylcyclopentene** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂	[2][3][4]
Molecular Weight	96.17 g/mol	[2][3][4]
CAS Number	16491-15-9	[2][3][4]
IUPAC Name	1,5-dimethylcyclopent-1-ene	[1][4]
Boiling Point	102.05 °C	[2][3]
Melting Point	-118 °C	[2][3]
Density	0.775 - 0.801 g/cm ³	[2][3]
Refractive Index	1.447	[3]

General Reactivity and Steric Considerations

The double bond in **1,5-dimethylcyclopentene** is electron-rich, making it susceptible to attack by electrophiles.[5] Reactions typically proceed via mechanisms that involve the formation of carbocation intermediates. The substitution pattern of the double bond is critical to its reactivity. It is a trisubstituted alkene, which influences both the regioselectivity and stereoselectivity of addition reactions.

The two methyl groups at the C1 and C5 positions exert significant steric hindrance.[6] This steric congestion can influence the trajectory of incoming reagents, favoring attack from the less hindered face of the cyclopentene ring. This effect is a key factor in determining the stereochemistry of the products, particularly in reactions like catalytic hydrogenation and epoxidation.

Key Reactions of the Double Bond

Electrophilic Addition of Haloacids (e.g., HBr, HCl)

The addition of haloacids like HBr or HCl to **1,5-dimethylcyclopentene** proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, where the proton (electrophile) adds to the less substituted carbon of the double bond (C2) to generate the most

stable carbocation intermediate.[7] In this case, a tertiary carbocation is formed at C1, which is then attacked by the halide nucleophile.

Figure 1: Electrophilic addition of HBr to **1,5-dimethylcyclopentene**.

Radical Addition of HBr (Anti-Markovnikov)

In the presence of peroxides, the addition of HBr proceeds through a free-radical mechanism.[8] This pathway results in anti-Markovnikov regioselectivity. The bromine radical adds first to the double bond to form the most stable carbon radical (tertiary radical at C1). This intermediate then abstracts a hydrogen atom from HBr to yield the final product. Two potential products can be formed depending on which carbon the bromine radical initially attacks.[8]

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[9] The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[9][10] For **1,5-dimethylcyclopentene**, this results in the formation of cis-1,2-dimethylcyclopentane as the major product, as the alkene adsorbs onto the catalyst surface from its less sterically hindered side.[10]

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